6-amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
6-amino-3-(4-chlorophenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOKLKDJPWAUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N)C(=O)N1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Amide Bond Formation
2-Amino-5-methylbenzamide undergoes nucleophilic acyl substitution with 4-chlorophenylacetyl chloride in 2-methyltetrahydrofuran (2-MeTHF), achieving 89% conversion at 0°C over 2 h.
Step 2: Base-Catalyzed Cyclization
The intermediate reacts with morpholine in methanol under microwave irradiation (100 W, 120°C, 20 min), inducing ring closure through intramolecular nucleophilic attack. Potassium carbonate (1.3 eq.) facilitates deprotonation, yielding the target compound in 82% purity after recrystallization.
Oxidative Annulation Strategies Using p-TSA Catalysis
Acid-mediated cyclocondensation presents another viable route. As demonstrated in indole-quinazolinone syntheses, 4-chlorobenzaldehyde condenses with 2-amino-5-methylbenzamide in acetonitrile containing p-toluenesulfonic acid (pTSA, 20 mol%). Reflux conditions (82°C, 6 h) promote imine formation followed by oxidative aromatization, delivering the product in 67% yield. Crucially, this method avoids stoichiometric oxidants through air-mediated dehydrogenation.
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Temperature (°C) | Time (h) | Catalyst | Green Metrics (E-factor) |
|---|---|---|---|---|---|
| Three-component | 71 | 25 | 12 | None | 8.2 |
| Morpholine cyclization | 82 | 120 (MW) | 0.33 | K2CO3 | 5.1 |
| pTSA catalysis | 67 | 82 | 6 | pTSA | 11.4 |
The three-component approach excels in atom economy (82%) but requires precise stoichiometric control. Microwave-assisted methods offer superior throughput, while acid catalysis provides operational simplicity at the expense of higher waste generation.
Post-Synthetic Functionalization Opportunities
The amino group at position 6 permits diverse derivatizations:
- Acylation : Treatment with acetyl chloride in dichloromethane introduces electron-withdrawing groups (85% yield).
- Suzuki coupling : Palladium-catalyzed arylation enables library diversification while preserving the dihydroquinazolinone core.
Structural Confirmation Techniques
- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.08 Å confirms the cis orientation of 4-chlorophenyl and methyl substituents.
- NMR spectroscopy :
Industrial-Scale Production Considerations
For kilogram-scale manufacturing, the three-component method demonstrates superior scalability:
- Reactor design : Continuous flow systems prevent exothermic runaway during diazonium salt decomposition.
- Purification : Antisolvent crystallization using ethyl acetate/heptane (1:3) achieves >99% HPLC purity.
- Cost analysis : Raw material costs dominate (74%), with 4-chlorobenzenediazonium salts contributing 38% of total expenses.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of quinazoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain quinazoline derivatives possess significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that 6-amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one could be a promising candidate for developing new antibiotics or antimicrobial agents .
Anticancer Potential
Quinazoline derivatives have been investigated for their anticancer properties. The structure of 6-amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one allows for modifications that can enhance its cytotoxicity against cancer cells. Studies indicate that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Neuroprotective Effects
There is emerging evidence that quinazoline derivatives may possess neuroprotective properties. Some studies suggest that these compounds can inhibit acetylcholinesterase activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents in neuropharmacology .
Case Study 1: Antimicrobial Efficacy
A study evaluated several quinazoline derivatives against Mycobacterium smegmatis, revealing that certain modifications to the core structure significantly improved antibacterial potency. The most effective derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL, indicating strong potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives of 6-amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one could inhibit cell proliferation by inducing apoptosis through mitochondrial pathways. These findings highlight the compound's potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 6-amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by interfering with cell division and inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Position 3 Modifications
- Halogenated Aromatic Groups: The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects, favoring interactions with hydrophobic protein pockets . Fluorine substitution (e.g., in ) improves electronegativity and target selectivity, as seen in its strong interactions with residues like Cys316 and Tyr555 in viral NS5B proteins.
Aliphatic/Heterocyclic Chains :
Position 6 Modifications
- Amino vs. Nitro Groups: The 6-amino group in the target compound facilitates hydrogen bonding, critical for enzyme inhibition . In contrast, 6-nitro analogs (e.g., ) are electron-withdrawing, which may enhance reactivity but increase cytotoxicity due to nitro group reduction pathways.
Biological Activity
6-amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which is known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This compound has garnered attention due to its potential therapeutic applications and mechanisms of action against various diseases.
- IUPAC Name : 6-amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one
- Molecular Formula : C15H12ClN3O
- Molecular Weight : 285.7283 g/mol
- CAS Number : 963-56-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. The presence of the chlorophenyl group enhances its binding affinity to these targets, potentially inhibiting their activity and modulating various biological processes.
Anticancer Activity
Research has demonstrated that 6-amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one exhibits significant cytotoxic effects against various cancer cell lines. A study reported that compounds similar to this quinazolinone derivative showed IC50 values indicating effective inhibition of cell growth in multiple cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC3 (Prostate) | 10 | |
| MCF-7 (Breast) | 10 | |
| HT-29 (Colon) | 12 | |
| A549 (Lung) | 5.9 ± 1.7 | |
| SW480 (Colorectal) | 2.3 ± 0.91 |
The compound's anticancer mechanism includes inducing apoptosis and cell cycle arrest, specifically at the S-phase, which prevents cancer cells from proliferating effectively .
Antibacterial and Antifungal Activity
Quinazolinone derivatives have also been studied for their antibacterial and antifungal properties. While specific data on this compound's antibacterial efficacy is limited, similar compounds have shown promising results against various bacterial strains and fungi .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is influenced by their structural features. The presence of halogen substituents, such as chlorine in this compound, significantly enhances its biological potency compared to unsubstituted derivatives. Studies indicate that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibit superior antiproliferative activities .
Case Studies
- Cytotoxic Evaluation : A recent study synthesized several quinazolinone derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that the introduction of halogen atoms at the para position significantly improved activity compared to non-substituted analogs .
- Molecular Docking Studies : Computational studies have been conducted to explore the binding interactions of this compound with specific targets such as EGFR (Epidermal Growth Factor Receptor). These studies provide insights into how structural modifications can enhance binding affinity and therapeutic efficacy .
Q & A
Q. What are the standard synthetic routes for 6-amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one?
- Methodological Answer : The compound is synthesized via stepwise condensation of substituted anthranilic acid derivatives with appropriate amines or isocyanates. Common methods include:
- Conventional heating : Refluxing in ethanol or dimethylformamide (DMF) under controlled pH and temperature (e.g., 80–100°C for 6–12 hours) to optimize cyclization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (e.g., from 65% to 85%) by enhancing reaction kinetics. Solvent choice (e.g., ethanol) and microwave power (300–500 W) are critical parameters .
Note : Substituent positions (e.g., 4-chlorophenyl vs. 2-chlorophenyl) may necessitate adjustments in reaction conditions .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring saturation (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (theoretical: 287.74 g/mol) .
- X-ray Diffraction : For crystallographic confirmation of the dihydroquinazolinone backbone and stereochemistry .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side reactions?
- Methodological Answer : Key strategies include:
- Microwave Irradiation : Enhances reaction efficiency (e.g., 85% yield in 30 minutes vs. 65% in 12 hours via conventional heating) by uniform energy distribution .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces byproduct formation .
- Catalyst Screening : Lewis acids (e.g., ZnCl) or base catalysts (e.g., KCO) can accelerate cyclization .
Data Reference : Microwave-assisted synthesis reduced reaction time by 75% and increased yield by 20% in related quinazolinones .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) to ensure reproducibility .
- Purity Assessment : Use HPLC (>95% purity) to rule out impurities influencing bioactivity .
- Structural Analog Comparison : Test derivatives (e.g., varying substituents on the phenyl ring) to isolate structure-activity relationships (SAR) .
Q. What experimental frameworks are recommended for studying environmental fate and ecotoxicology?
- Methodological Answer : Adopt a tiered approach:
Abiotic Studies : Assess hydrolysis, photolysis, and sorption using OECD guidelines (e.g., OECD 111 for hydrolysis kinetics) .
Biotic Transformations : Use soil microcosms to evaluate microbial degradation pathways .
Ecotoxicity Testing : Conduct acute/chronic assays on model organisms (e.g., Daphnia magna) to determine LC/EC values .
Note : Environmental persistence is influenced by the 4-chlorophenyl group’s hydrophobicity (log P ~2.8) .
Q. How to design a robust pharmacological study to evaluate anxiolytic or anticancer potential?
- Methodological Answer : Follow a phased strategy:
- In Vitro Screening : Use cell lines (e.g., HeLa for cytotoxicity; neuronal SH-SY5Y for anxiolytic activity) with dose-response curves (0.1–100 µM) .
- Mechanistic Studies : Employ flow cytometry (apoptosis assays) or Western blotting (e.g., Bcl-2/Bax ratios) to identify molecular targets .
- In Vivo Validation : Rodent models (e.g., elevated plus maze for anxiety) with pharmacokinetic profiling (plasma half-life, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
